Monomethyl auristatin F

Description

What exactly is MMAF?

MMAF (Monomethylauristatin F) is a potent tubulin polymerization inhibitor used as an antitumor agent. It is part of the approved drug belantamab mandolin in multiple myeloma and some experimental anti-cancer antibody-drug conjugates such as vorsetuzumab mandolin and SGN-CD19A. MMAF is desmethyl-auristatin F; the N-terminal amino group has only one methyl substituent instead of two as in auristatin F. International Nonproprietary Names for MMAF-antibody-conjugates, the name mandolin refers to MMAF plus its attachment structure to the antibody.

Mechanism of the action of MMAF

Monomethyl auristatin is an antimitotic drug that hinders cell division by blocking its polymerization process. Tubulin is tubulin. It is associated with an antibody with a high affinity to cancer-related structures, which causes MMAF to accumulate in cancer cells.

Chemical characteristics of MMAF

MMAF is desmethyl-auristatin F, meaning that the amino group at the N-terminal has just one methyl substituent instead of two like Auristatin F itself.

The biological consequences of MMAF

In vitro

MMF inhibits anaplastic large-cell lymphoma Karpas 299 and breast cancer H3396 kidney cell carcinoma 786-O as well as Cake-1 cells with IC50s of 119,105 257 and 200 nM in vitro cytotoxicity tests.

In Vivo

The maximum tolerated dose in mice of MMAF (Monomethylauristatin F) (> 16 mg/kg) is much higher than MMAF (Monomethylauristatin F) (1 mg/kg). CAC10-L1-MMAF4's MTD is 50 mg/kg for mice and 15 mg/kg for rats. The corresponding cAC10, L4-MMAF4 ADC, was significantly less harmful, with MTDs for rats and mice of more than 150 mg/kg and 90 mg/kg, respectively.

Properties

IUPAC Name |

(2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H65N5O8/c1-12-25(6)34(43(9)38(48)33(24(4)5)42-37(47)32(40-8)23(2)3)30(51-10)22-31(45)44-20-16-19-29(44)35(52-11)26(7)36(46)41-28(39(49)50)21-27-17-14-13-15-18-27/h13-15,17-18,23-26,28-30,32-35,40H,12,16,19-22H2,1-11H3,(H,41,46)(H,42,47)(H,49,50)/t25-,26+,28-,29-,30+,32-,33-,34-,35+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFRNYXJJRJQHNW-DEMKXPNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H65N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601031563 | |

| Record name | Monomethyl auristatin F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

732.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745017-94-1 | |

| Record name | Monomethyl auristatin F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONOMETHYL AURISTATIN F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z1AI9IW5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Monomethyl Auristatin F (MMAF): A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomethyl auristatin F (MMAF) is a potent synthetic analogue of the marine natural product dolastatin 10.[1][2] As a highly effective antimitotic agent, MMAF functions by inhibiting tubulin polymerization, a critical process for cell division.[1][3] This property has led to its widespread use as a cytotoxic payload in antibody-drug conjugates (ADCs) for targeted cancer therapy.[3][4] This technical guide provides an in-depth overview of the discovery of MMAF, a detailed account of its chemical synthesis process, and a summary of its biological activity. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of oncology, medicinal chemistry, and drug development.

Discovery and Development

The journey to the discovery of MMAF began with the isolation of dolastatin 10 from the sea hare Dolabella auricularia. Dolastatin 10 exhibited remarkable cytotoxic activity but also significant toxicity, which limited its therapeutic potential as a standalone agent.[5] This led to extensive research into synthetic analogues with improved therapeutic indices. MMAF emerged from these efforts as a potent antineoplastic agent.[6] It is structurally similar to monomethyl auristatin E (MMAE), another dolastatin 10 analogue, but features a charged C-terminal phenylalanine, which attenuates its cytotoxic activity compared to the uncharged MMAE.[7] This modification, however, contributes to its unique properties and efficacy when incorporated into ADCs.

Mechanism of Action: Tubulin Polymerization Inhibition

MMAF exerts its cytotoxic effects by disrupting the cellular microtubule network.[1][3] Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. MMAF binds to the vinca domain on β-tubulin, interfering with the polymerization of tubulin into microtubules.[1] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[5]

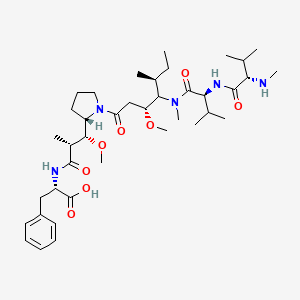

Caption: Signaling pathway of MMAF-induced apoptosis.

Chemical Synthesis of this compound (MMAF)

The total synthesis of MMAF is a complex, multi-step process that is typically achieved through a convergent approach. This strategy involves the separate synthesis of key fragments, which are then coupled together to form the final molecule. The core structure of MMAF is a pentapeptide, and a common synthetic route involves the preparation of a P1-P3 tripeptide fragment and a P4-P5 dipeptide fragment, followed by their coupling.

Retrosynthetic Analysis

A plausible retrosynthetic analysis of MMAF reveals the key disconnections for a convergent synthesis strategy. The final amide bond formation between the P3 and P4 residues is a logical point for disconnection, leading to two smaller, more manageable peptide fragments.

Caption: Convergent retrosynthetic analysis of MMAF.

Experimental Protocols

The following is a representative, detailed experimental protocol for the synthesis of MMAF, compiled from various sources.[8][9][10] Note that specific reaction conditions such as temperature, reaction times, and purification methods may vary and require optimization.

Materials and Reagents:

-

Protected amino acids (Fmoc-Val-OH, Boc-Dap-OH, etc.)

-

Coupling reagents: EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole), HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)[8]

-

Bases: DIEA (N,N-diisopropylethylamine), Et3N (triethylamine)

-

Solvents: Dichloromethane (CH2Cl2), Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), Methanol (MeOH), Ethyl acetate (EtOAc), Hexane

-

Deprotection reagents: Piperidine in DMF (for Fmoc removal), Trifluoroacetic acid (TFA) in CH2Cl2 (for Boc removal)

-

Purification: Silica gel for column chromatography, HPLC system

Step 1: Synthesis of the P4-P5 Dipeptide Fragment (e.g., Boc-Dap-Phe-OMe)

-

Coupling: To a solution of Boc-Dap-OH (1.0 eq) and H-Phe-OMe·HCl (1.1 eq) in CH2Cl2 is added DIEA (3.0 eq). The mixture is cooled to 0 °C, and EDCI (1.2 eq) and HOBt (1.2 eq) are added. The reaction is stirred at room temperature overnight.

-

Work-up: The reaction mixture is diluted with CH2Cl2 and washed successively with 1N HCl, saturated NaHCO3, and brine. The organic layer is dried over Na2SO4, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel (e.g., gradient elution with EtOAc in hexane) to afford the protected dipeptide.[8]

Step 2: Synthesis of the P1-P3 Tripeptide Fragment (e.g., (Me)N-Val-Val-Dil-OH)

This fragment is synthesized sequentially, starting from the C-terminal amino acid (Dil). Each amino acid is coupled using standard peptide coupling procedures as described in Step 1, followed by N-terminal deprotection before the addition of the next amino acid.

Step 3: Coupling of the P1-P3 and P4-P5 Fragments

-

Deprotection: The methyl ester of the P4-P5 dipeptide is saponified (e.g., with LiOH in THF/H2O) to yield the free carboxylic acid. The N-terminal protecting group of the P1-P3 tripeptide is removed.

-

Coupling: The deprotected P1-P3 tripeptide and the P4-P5 dipeptide with a free carboxylic acid are coupled using a suitable coupling reagent such as HATU or COMU in a solvent like DMAc or DMF with a base like DIEA.[8]

-

Work-up and Purification: The reaction mixture is worked up as previously described, and the resulting protected pentapeptide is purified by column chromatography or preparative HPLC.

Step 4: Final Deprotection and Purification of MMAF

-

Deprotection: The final protecting groups on the pentapeptide are removed (e.g., Boc group with TFA/CH2Cl2).

-

Purification: The crude MMAF is purified by preparative reverse-phase HPLC to yield the final product with high purity.

Caption: General workflow for the synthesis of MMAF.

Quantitative Data

The biological activity of MMAF is typically characterized by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%. The IC50 values of MMAF can vary depending on the cell line and the assay conditions.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Karpas 299 | Anaplastic Large Cell Lymphoma | 119 | [11] |

| H3396 | Breast Carcinoma | 105 | [11] |

| 786-O | Renal Cell Carcinoma | 257 | [11] |

| Caki-1 | Renal Cell Carcinoma | 200 | [11] |

| HCT116 | Colon Cancer | >100 | [2] |

| BxPC-3 (for MMAE) | Pancreatic Cancer | 0.97 | [12] |

| PSN-1 (for MMAE) | Pancreatic Cancer | 0.99 | [12] |

| Capan-1 (for MMAE) | Pancreatic Cancer | 1.10 | [12] |

| Panc-1 (for MMAE) | Pancreatic Cancer | 1.16 | [12] |

Note: Some of the provided IC50 values are for the related compound MMAE, as data for free MMAF can be less commonly reported than for its ADC counterparts.

Conclusion

This compound is a cornerstone of modern antibody-drug conjugate design, offering a potent and well-characterized mechanism of action. Its discovery as a synthetic analogue of dolastatin 10 has paved the way for the development of highly targeted cancer therapies. The synthesis of MMAF is a challenging yet well-established process in medicinal chemistry, relying on convergent strategies and advanced peptide coupling techniques. The quantitative data on its biological activity underscore its sub-nanomolar potency against various cancer cell lines. This technical guide provides a comprehensive overview that will be of significant value to professionals in the field of drug discovery and development, facilitating a deeper understanding of this critical ADC payload.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and bioactivity evaluation of novel this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and evaluation of novel dolastatin 10 derivatives for versatile conjugations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of MMAF on Microtubule Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomethyl auristatin F (MMAF) is a potent antineoplastic agent that serves as a cytotoxic payload in antibody-drug conjugates (ADCs). Its mechanism of action centers on the disruption of microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape. By inhibiting tubulin polymerization, MMAF induces cell cycle arrest at the G2/M phase, ultimately leading to apoptosis in rapidly dividing cancer cells.[1][2][3] This technical guide provides an in-depth exploration of the molecular interactions, quantitative effects, and cellular consequences of MMAF's activity on microtubule dynamics. Detailed experimental protocols and visual representations of the key pathways are included to support further research and drug development in this area.

Introduction to MMAF and Microtubule Dynamics

Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers. Their constant cycles of polymerization (growth) and depolymerization (shrinkage) are essential for numerous cellular functions, most notably the formation of the mitotic spindle during cell division.[4] This dynamic instability is a key target for a class of anticancer agents known as microtubule-targeting agents (MTAs).

MMAF is a synthetic analog of the natural product dolastatin 10.[2] It is structurally similar to monomethyl auristatin E (MMAE), another potent MTA, but differs by the presence of a C-terminal phenylalanine residue. This modification renders MMAF less permeable to cell membranes and contributes to a different cytotoxicity profile when delivered systemically, making it a suitable payload for ADCs that ensure targeted delivery to cancer cells.[2][5] Once internalized by the target cell, MMAF is released and can exert its potent antimitotic effects.

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mechanism of action of MMAF is the inhibition of tubulin polymerization.[3] MMAF binds to soluble tubulin heterodimers, preventing their incorporation into growing microtubules. This action disrupts the delicate equilibrium of microtubule dynamics, leading to a net depolymerization of the microtubule network.

Binding to the Vinca Domain

High-resolution crystal structures have revealed that MMAF binds to the vinca domain on β-tubulin, located at the interface between two tubulin dimers in a curved conformation.[4] This binding site is distinct from the taxane-binding site. The interaction of MMAF with the vinca domain stabilizes a curved tubulin conformation that is incompatible with the straight lattice of a microtubule, thereby physically preventing polymerization.

Quantitative Binding Affinity

The affinity of MMAF for tubulin has been quantified, demonstrating a high-potency interaction. The equilibrium dissociation constant (KD) for the binding of a fluorescein-labeled MMAF analog to free tubulin is significantly lower than that of its counterpart, MMAE, indicating a stronger binding affinity.

| Compound | KD (nM) |

| FI-MMAF | 60 ± 3 |

| FI-MMAE | 291 ± 3 |

Table 1: Equilibrium dissociation constants (KD) of FITC-conjugated MMAF (FI-MMAF) and MMAE (FI-MMAE) for free tubulin as determined by fluorescence polarization assay. Data sourced from "Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics".

This nearly five-fold increase in binding affinity for MMAF compared to MMAE is attributed to the C-terminal phenylalanine, which forms additional interactions within the binding pocket.[4]

Effects on Microtubule Dynamics

-

Suppression of Microtubule Growth: By sequestering tubulin dimers, MMAF effectively lowers the concentration of available tubulin for polymerization, thus inhibiting the rate and extent of microtubule elongation.

-

Disruption of the Mitotic Spindle: The most critical consequence of MMAF's action is the disruption of the mitotic spindle.[6] The inability of microtubules to properly form and function prevents the correct alignment and segregation of chromosomes during mitosis.

-

Induction of G2/M Cell Cycle Arrest: The spindle assembly checkpoint (SAC) is a cellular surveillance mechanism that ensures proper chromosome attachment to the mitotic spindle. Disruption of the spindle by MMAF activates the SAC, leading to a prolonged arrest in the G2/M phase of the cell cycle.[1]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2]

Signaling Pathway to Apoptosis

The disruption of microtubule dynamics by MMAF initiates a signaling cascade that culminates in apoptosis. While the precise upstream sensors of microtubule integrity are still under investigation, the general pathway involves the activation of the mitochondrial-mediated apoptotic cascade.

References

- 1. Kelun-Biotech Presents Positive Phase 3 Data for Trastuzumab Botidotin Compared to T-DM1 at 2025 ESMO [tirto.id]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic Efficacy of a Family of pHLIP–MMAF Conjugates in Cancer Cells and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

The Role of Monomethyl Auristatin F (MMAF) as an Antibody-Drug Conjugate Payload in Targeted Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics designed to selectively deliver highly potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. The efficacy of an ADC is critically dependent on the synergy between its three core components: a monoclonal antibody for precise targeting, a stable linker, and a potent cytotoxic payload. Monomethyl auristatin F (MMAF) has emerged as a clinically significant payload due to its potent anti-mitotic activity and unique physicochemical properties. This technical guide provides an in-depth exploration of the core characteristics of MMAF as an ADC payload, including its mechanism of action, relevant signaling pathways, and the experimental protocols used for its evaluation.

Mechanism of Action of MMAF

MMAF is a synthetic and highly potent antineoplastic agent derived from the natural product dolastatin 10.[1] Unlike its analogue, monomethyl auristatin E (MMAE), MMAF possesses a charged C-terminal phenylalanine, which renders it less permeable to the cell membrane.[2] This property is advantageous in the context of ADCs as it reduces non-specific toxicity to antigen-negative cells, a phenomenon known as the bystander effect. The primary mechanism of action of MMAF is the inhibition of tubulin polymerization.[3][4]

Upon binding of the ADC to its target antigen on the cancer cell surface, the ADC-antigen complex is internalized, typically via receptor-mediated endocytosis.[5] Following trafficking to the lysosome, the linker connecting the antibody to MMAF is cleaved (in the case of cleavable linkers) or the antibody is degraded (for non-cleavable linkers), releasing the active MMAF payload into the cytoplasm.[6]

Once in the cytoplasm, MMAF binds to tubulin, disrupting the assembly of microtubules.[4] This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis (programmed cell death).[7][8]

Signaling Pathway of MMAF-Induced Apoptosis

The disruption of microtubule dynamics by MMAF triggers a cascade of signaling events culminating in apoptosis. This process is primarily mediated by the intrinsic apoptotic pathway, which involves the B-cell lymphoma 2 (Bcl-2) family of proteins and the activation of caspases.

Quantitative Data on MMAF and MMAF-Based ADCs

The potency of MMAF and ADCs utilizing this payload is typically assessed by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following table summarizes representative IC50 values for free MMAF and several MMAF-based ADCs.

| Compound/ADC | Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| Free MMAF | ||||

| Karpas 299 | Anaplastic Large Cell Lymphoma | 119 | [8] | |

| H3396 | Breast Carcinoma | 105 | [8] | |

| 786-O | Renal Cell Carcinoma | 257 | [8] | |

| Caki-1 | Renal Cell Carcinoma | 200 | [8] | |

| Jurkat | T-cell Leukemia | 450 | [9] | |

| SKBR3 | Breast Cancer | 83 | [9] | |

| Belantamab mafodotin | MM.1S | Multiple Myeloma | ~1-10 | [10] |

| (anti-BCMA-MMAF) | ||||

| Denintuzumab mafodotin | Ramos | Burkitt's Lymphoma | ~0.1-1 | [11] |

| (SGN-CD19A) | ||||

| Chi-Tn-MMAF | Jurkat | T-cell Leukemia | ~10-100 | [9] |

| cAC10-vcMMAF | Karpas 299 | Anaplastic Large Cell Lymphoma | Potently cytotoxic | [2] |

Preclinical and Clinical Efficacy of MMAF-Based ADCs

In Vivo Efficacy

Preclinical evaluation of MMAF-ADCs in xenograft models is crucial for determining their anti-tumor activity in a physiological context. These studies typically involve the implantation of human tumor cells into immunocompromised mice, followed by treatment with the ADC.

A study evaluating an anti-HER2 MMAF ADC in NCI-N87 tumor-bearing mice demonstrated significant tumor growth inhibition following intravenous injection.[1] Another study with cAC10-vcMMAF in a Karpas 299 xenograft model showed that the ADC caused only moderate tumor growth delay compared to the complete remission observed with the MMAE counterpart, highlighting the impact of payload permeability on the bystander effect and overall in vivo efficacy.[2]

Clinical Data

Several MMAF-based ADCs have advanced into clinical trials, with some receiving regulatory approval.

-

Belantamab mafodotin (Blenrep®): An ADC targeting B-cell maturation antigen (BCMA) for the treatment of relapsed or refractory multiple myeloma.[4][10] Clinical trials have demonstrated significant response rates in heavily pretreated patients.[10]

-

Vorsetuzumab mafodotin (SGN-75): An ADC targeting CD70, which underwent Phase I clinical trials for renal cell carcinoma. Development was discontinued.[12][]

-

Denintuzumab mafodotin (SGN-CD19A): An ADC targeting CD19 for B-cell malignancies.[8][14] Phase I trials showed encouraging activity in patients with relapsed or refractory B-lineage acute leukemia and non-Hodgkin lymphoma.[11][]

-

Trastuzumab botidotin: A HER2-targeting ADC with an MMAF derivative payload that has shown promising results in Phase 3 trials for HER2-positive breast cancer.

Pharmacokinetics of MMAF-Based ADCs

The pharmacokinetic (PK) profile of an ADC is a critical determinant of its efficacy and safety. Population PK models for belantamab mafodotin have been developed using data from clinical trials. These models are typically two-compartment models that describe the distribution and elimination of the ADC and the released payload (cys-mcMMAF).[15][16]

Key pharmacokinetic parameters for belantamab mafodotin include:

-

Initial Elimination Half-life: Approximately 12 days.[6][16]

-

Clearance: The clearance of the ADC decreases over time, which is associated with a reduction in disease burden.[6]

-

Payload (cys-mcMMAF) Half-life: The released payload has a much shorter half-life.[3]

For denintuzumab mafodotin, the ADC demonstrated a mean terminal half-life of approximately 2 weeks in a Phase 1 study.[7]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for determining the IC50 of an MMAF-ADC in a monoculture system using a tetrazolium salt (MTT) colorimetric assay.[15][17]

Materials:

-

Target cancer cell line (Antigen-positive, Ag+)

-

Control cell line (Antigen-negative, Ag-)

-

Complete cell culture medium

-

MMAF-ADC and control antibody

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of the MMAF-ADC and a control antibody. Replace the culture medium with medium containing the different concentrations of the ADC or control.

-

Incubation: Incubate the plates for a period equivalent to several cell doubling times (typically 48-144 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration to generate a dose-response curve and determine the IC50 value.

Bystander Effect Assay (Co-culture Method)

This assay evaluates the ability of an MMAF-ADC to kill neighboring antigen-negative cells.[18][19]

Materials:

-

Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines

-

Fluorescent protein vector (e.g., GFP) for labeling Ag- cells

-

MMAF-ADC

-

Live-cell imaging system or flow cytometer

Procedure:

-

Cell Preparation: Transfect the Ag- cell line with a fluorescent protein to allow for its specific identification in a mixed population.

-

Co-culture Seeding: Seed a mixture of Ag+ and fluorescently labeled Ag- cells in a multi-well plate.

-

Treatment: Treat the co-culture with various concentrations of the MMAF-ADC.

-

Monitoring and Analysis: Monitor the viability of the fluorescent Ag- cells over time using live-cell imaging or at a specific endpoint using flow cytometry.

-

Interpretation: A significant decrease in the viability of the Ag- cells in the co-culture compared to a monoculture of Ag- cells treated with the same ADC concentration indicates a bystander effect.

In Vivo Efficacy Study

This protocol describes a general workflow for assessing the anti-tumor efficacy of an MMAF-ADC in a tumor xenograft model.[12]

References

- 1. hoeford.com [hoeford.com]

- 2. researchgate.net [researchgate.net]

- 3. Population pharmacokinetics of belantamab mafodotin, a BCMA‐targeting agent in patients with relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Population Pharmacokinetics for Belantamab Mafodotin Monotherapy and Combination Therapies in Patients with Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Denintuzumab Mafodotin Overview - Creative Biolabs [creativebiolabs.net]

- 6. ashpublications.org [ashpublications.org]

- 7. ashpublications.org [ashpublications.org]

- 8. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]

- 9. Vorsetuzumab mafodotin - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Establishing in vitro-in vivo correlation for antibody drug conjugate efficacy: a PK/PD modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. certara.com [certara.com]

- 16. Population Pharmacokinetics for Belantamab Mafodotin Monotherapy and Combination Therapies in Patients with Relapsed/Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. ashpublications.org [ashpublications.org]

- 19. m.youtube.com [m.youtube.com]

The Intricate Dance of Structure and Activity: A Deep Dive into Monomethyl Auristatin F (MMAF)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl auristatin F (MMAF) is a potent synthetic antineoplastic agent, a derivative of the natural marine product dolastatin 10.[1] Its remarkable cytotoxicity has positioned it as a key payload in the development of antibody-drug conjugates (ADCs), a revolutionary class of targeted cancer therapeutics. Understanding the nuanced relationship between the chemical structure of MMAF and its biological activity is paramount for the rational design of more effective and safer anticancer drugs. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of MMAF, offering a comprehensive resource for researchers in the field.

Mechanism of Action: Disrupting the Cellular Scaffolding

MMAF exerts its potent cytotoxic effects by interfering with a fundamental cellular process: microtubule dynamics. It acts as a tubulin polymerization inhibitor, binding to the vinca alkaloid site on tubulin dimers.[1][2] This binding prevents the assembly of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule formation leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[3]

The following diagram illustrates the signaling pathway from tubulin inhibition to apoptosis:

Caption: MMAF inhibits tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.

Structure-Activity Relationship (SAR) of MMAF

The cytotoxic potency of MMAF is intricately linked to its molecular architecture. The auristatin peptide backbone consists of five amino acid residues, designated P1 to P5 from the C-terminus to the N-terminus. Modifications at each of these positions, as well as at the N- and C-termini, have been shown to significantly impact activity.

Key Structural Features and Their Impact on Activity:

-

C-Terminus (P1 Position): The presence of a charged amino acid, phenylalanine, at the C-terminus of MMAF is a defining feature that distinguishes it from its close analog, monomethyl auristatin E (MMAE). This charged group reduces the cell permeability of free MMAF, leading to lower in vitro cytotoxicity compared to MMAE.[4] However, when delivered intracellularly via an ADC, this reduced permeability can be advantageous, potentially minimizing off-target toxicity.

-

N-Terminus (P5 Position): The N-terminal monomethyl group is crucial for potent activity. Replacement of the methyl group with larger alkyl groups can lead to a decrease in cytotoxicity.

-

Peptide Core (P2, P3, P4 Positions): The central peptide core of the auristatin molecule is critical for its interaction with tubulin. Modifications in this region are generally less tolerated and often result in a significant loss of activity. For example, alterations to the dolaisoleuine (Dil) and dolaproine (Dap) residues at the P3 and P4 positions can disrupt the conformational requirements for tubulin binding.[1]

-

Side Chains (P1 and P5): While the core is relatively immutable, modifications to the side chains of the P1 and P5 residues have been explored to modulate properties such as solubility and potency.

The following table summarizes the in vitro cytotoxicity of MMAF and select analogs against various cancer cell lines.

| Compound | Modification | Cell Line | IC50 (nM) | Reference |

| MMAF | - | Various | 10-100 | [4] |

| MMAE | Uncharged C-terminus | Various | 0.1-10 | [4] |

| MMAF Analog 1 | P1 side chain modification | HCT116 | Varies | [1] |

| MMAF Analog 2 | P5 side chain modification | HCT116 | Varies | [1] |

Note: This table is representative and highlights the general trend in activity. More extensive SAR studies are required to build a comprehensive quantitative model.

Experimental Protocols

The investigation of MMAF's structure-activity relationship relies on a suite of robust in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Cell Viability Assay (MTT/MTS Assay)

This assay is a cornerstone for determining the cytotoxic effects of MMAF and its analogs.

Principle: The assay measures the metabolic activity of viable cells. Tetrazolium salts (MTT or MTS) are reduced by mitochondrial dehydrogenases in living cells to form a colored formazan product, the absorbance of which is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of MMAF or its analogs in cell culture medium. Add the compounds to the respective wells and incubate for 72 hours.

-

Reagent Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

-

Solubilization (for MTT): If using MTT, add a solubilization buffer (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Tubulin Polymerization Assay

This biochemical assay directly measures the inhibitory effect of MMAF analogs on tubulin assembly.

Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) or fluorescence of a reporter dye that preferentially binds to polymerized tubulin.

Protocol:

-

Reagent Preparation: Prepare a reaction buffer containing purified tubulin, GTP (essential for polymerization), and a fluorescence reporter dye (e.g., DAPI).

-

Compound Addition: Add varying concentrations of the MMAF analog to the reaction mixture.

-

Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.

-

Kinetic Measurement: Monitor the change in fluorescence or absorbance over time using a plate reader.

-

Data Analysis: Plot the polymerization curves and determine the IC50 value for the inhibition of tubulin polymerization.

Experimental Workflow for SAR Studies

A systematic workflow is crucial for the efficient investigation of the structure-activity relationship of MMAF. The following diagram outlines a typical experimental workflow.

Caption: A typical workflow for the SAR study of MMAF, from design to in vivo evaluation.

Conclusion

The structure-activity relationship of this compound is a complex and fascinating area of research. A thorough understanding of how subtle structural modifications influence its potent cytotoxic activity is essential for the development of the next generation of antibody-drug conjugates. This guide provides a foundational understanding of the key principles, experimental methodologies, and workflows involved in the SAR investigation of MMAF. Continued exploration in this field holds the promise of delivering more effective and safer targeted therapies for cancer patients.

References

Understanding the chemical properties of Monomethyl auristatin F

An In-depth Technical Guide to the Chemical Properties of Monomethyl Auristatin F (MMAF)

Introduction

This compound (MMAF) is a synthetic and highly potent antineoplastic agent derived from the natural compound dolastatin 10.[1] As a powerful inhibitor of tubulin polymerization, MMAF disrupts microtubule formation, leading to cell cycle arrest and apoptosis, making it a critical payload in the development of antibody-drug conjugates (ADCs) for cancer therapy.[2][3][4][5] Its high toxicity necessitates its use as part of a targeted delivery system, such as an ADC, rather than as a standalone drug.[2][5] This guide provides a detailed overview of the chemical properties, mechanism of action, and relevant experimental protocols for MMAF.

Chemical and Physical Properties

MMAF is characterized as a white to off-white solid.[] Its structure includes a C-terminal phenylalanine with a charge, which attenuates its cytotoxic activity compared to its uncharged counterpart, monomethyl auristatin E (MMAE).[2] This modification is thought to impair intracellular access for the free drug.[7]

Physicochemical Data

The fundamental physicochemical properties of MMAF are summarized in the table below.

| Property | Value |

| Molecular Formula | C39H65N5O8[2][3][5][8] |

| Molecular Weight | 731.98 g/mol [5] |

| CAS Number | 745017-94-1[3][5][8] |

| Appearance | White to Off-white Solid[] |

| Solubility | Soluble in DMSO (up to 20 mM)[2][9] |

Mechanism of Action

MMAF functions as a potent antimitotic agent by inhibiting tubulin polymerization.[3][4][5] By binding to tubulin, it prevents the formation of microtubules, which are essential components of the mitotic spindle required for cell division. The disruption of the microtubule network triggers a cell cycle arrest at the G2/M phase, ultimately leading to apoptosis.[10] When used in an ADC, the antibody component targets a specific antigen on the tumor cell surface. Following internalization of the ADC, the linker is cleaved, releasing the MMAF payload inside the cell to exert its cytotoxic effect.[2][5][10]

References

- 1. Design, synthesis and bioactivity evaluation of novel this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. adcreview.com [adcreview.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medkoo.com [medkoo.com]

- 7. Bombesin-Tethered Reactive Oxygen Species (ROS)-Responsive Nanoparticles for this compound (MMAF) Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cellmosaic.com [cellmosaic.com]

- 9. MMAF sodium | ABC | TargetMol [targetmol.com]

- 10. Kelun-Biotech Presents Positive Phase 3 Data for Trastuzumab Botidotin Compared to T-DM1 at 2025 ESMO [tirto.id]

The Role of Monomethyl Auristatin F (MMAF) in Inducing Apoptosis in Tumor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomethyl auristatin F (MMAF) is a potent antimitotic agent that has emerged as a critical component in the development of antibody-drug conjugates (ADCs) for cancer therapy. As a synthetic analog of the natural product dolastatin 10, MMAF exerts its cytotoxic effects by inhibiting tubulin polymerization, a crucial process for microtubule formation and mitotic spindle assembly. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase, ultimately triggering the intrinsic apoptotic pathway in tumor cells. This technical guide provides an in-depth exploration of the molecular mechanisms underlying MMAF-induced apoptosis, detailed experimental protocols for its investigation, and a summary of its efficacy in various cancer cell lines.

Introduction

The therapeutic efficacy of many anticancer agents lies in their ability to induce programmed cell death, or apoptosis, in malignant cells. MMAF is a highly potent cytotoxic agent that, due to its systemic toxicity, is primarily utilized as a payload in ADCs.[1] These targeted therapies employ monoclonal antibodies to selectively deliver MMAF to tumor cells expressing specific surface antigens, thereby minimizing off-target effects.[2] Once internalized, MMAF is released from the antibody and can execute its powerful antimitotic function.[1]

The core mechanism of MMAF involves its interaction with tubulin, the protein subunit of microtubules. By inhibiting tubulin polymerization, MMAF disrupts the formation of the mitotic spindle, a structure essential for the proper segregation of chromosomes during cell division.[3][4] This interference with mitosis activates cellular checkpoints that, upon sustained arrest, initiate the apoptotic cascade.

Signaling Pathways of MMAF-Induced Apoptosis

The primary mechanism by which MMAF induces apoptosis is through the intrinsic, or mitochondrial, pathway. This is a consequence of prolonged cell cycle arrest in the G2/M phase.

Cell Cycle Arrest at G2/M Phase

By disrupting microtubule dynamics, MMAF activates the spindle assembly checkpoint (SAC). The SAC is a crucial surveillance mechanism that ensures all chromosomes are correctly attached to the mitotic spindle before allowing the cell to proceed into anaphase. The presence of improperly formed spindles due to MMAF's activity leads to a sustained G2/M arrest.[5]

Intrinsic Apoptotic Pathway

Prolonged mitotic arrest triggers a cascade of signaling events that culminate in apoptosis. This process is primarily mediated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.

The sustained G2/M arrest leads to an imbalance in the Bcl-2 family proteins, favoring the pro-apoptotic members. This can occur through the transcriptional upregulation of pro-apoptotic proteins or the post-translational modification and inactivation of anti-apoptotic proteins. The activation of pro-apoptotic proteins like Bax and Bak leads to their oligomerization in the outer mitochondrial membrane, forming pores that increase mitochondrial outer membrane permeabilization (MOMP).

MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm. In the cytosol, cytochrome c binds to apoptotic protease-activating factor 1 (Apaf-1), which then recruits pro-caspase-9 to form a complex known as the apoptosome. Within the apoptosome, pro-caspase-9 is cleaved and activated.

Activated caspase-9, an initiator caspase, then proceeds to cleave and activate effector caspases, primarily caspase-3 and caspase-7. These effector caspases are responsible for the execution phase of apoptosis, cleaving a multitude of cellular substrates, which leads to the characteristic morphological changes of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Monitoring Caspase-3 Activation with a Multimodality Imaging Sensor in Living Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A JNK-dependent pathway is required for TNFalpha-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kelun-Biotech Presents Positive Phase 3 Data for Trastuzumab Botidotin Compared to T-DM1 at 2025 ESMO [tirto.id]

The Rise of Auristatins: From Sea Hare to Targeted Cancer Therapy

A Technical Guide to the History, Development, and Application of Auristatin Peptides in Oncology

Auristatin peptides, a class of highly potent cytotoxic agents, have revolutionized the landscape of targeted cancer therapy. Originally derived from a marine natural product, these synthetic analogs form the toxic payload of several clinically successful antibody-drug conjugates (ADCs), embodying the "magic bullet" concept of delivering powerful chemotherapy directly to cancer cells while minimizing systemic toxicity. This technical guide provides an in-depth exploration of the history, development, mechanism of action, and key experimental methodologies associated with auristatin peptides for an audience of researchers, scientists, and drug development professionals.

A Marine Origin: The Discovery of Dolastatins

The story of auristatins begins in the 1980s with the isolation of dolastatin 10 from the sea hare Dolabella auricularia.[1] This complex natural peptide exhibited extraordinary cytotoxic activity by inhibiting microtubule assembly, a critical process for cell division.[2] However, its structural complexity and low natural abundance made it challenging for widespread clinical development.[3] Despite initial promise, dolastatin 10 and its early analogs showed limited efficacy and significant toxicity in early clinical trials when administered as standalone agents.[2]

The Synthetic Revolution: MMAE and MMAF

The limitations of natural dolastatins spurred the development of fully synthetic, structurally simpler, yet highly potent analogs known as auristatins.[3][4] This synthetic approach offered manufacturing advantages and, crucially, allowed for the introduction of a chemical handle for conjugation to other molecules.[3]

Two derivatives, in particular, have become cornerstones of modern ADC development:

-

Monomethyl Auristatin E (MMAE): A synthetic analog of dolastatin 10, MMAE is a powerful antimitotic agent.[5] It is designed to be membrane-permeable, allowing it to diffuse into neighboring cancer cells after being released from the target cell, creating a "bystander effect" that can eliminate antigen-negative tumor cells in the vicinity.[6]

-

Monomethyl Auristatin F (MMAF): Structurally similar to MMAE, MMAF has a charged C-terminal phenylalanine, which makes it less membrane-permeable.[7] This property confines its cytotoxic activity primarily to the antigen-positive cancer cell it was delivered to, potentially reducing off-target toxicities.[8][9]

These synthetic auristatins are 100 to 1000 times more potent than traditional chemotherapeutic drugs like doxorubicin, making them ideal payloads for ADCs.[10] Their development marked a pivotal shift, transforming them from standalone drug candidates into highly effective warheads for targeted delivery systems.[2]

Mechanism of Action: Disrupting the Cellular Scaffolding

Auristatins exert their cytotoxic effects by interfering with the microtubule dynamics essential for cellular division. The process unfolds through a well-defined signaling pathway:

-

Tubulin Binding: Auristatins bind to tubulin, the protein subunit of microtubules.[4]

-

Inhibition of Polymerization: This binding prevents the polymerization of tubulin into microtubules, the structural components of the mitotic spindle.[11]

-

Mitotic Arrest: Without a functional mitotic spindle, the cell is unable to properly segregate its chromosomes during mitosis and is arrested in the G2/M phase of the cell cycle.[12][13][14]

-

Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis (programmed cell death). This involves the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), leading to mitochondrial outer membrane permeabilization (MOMP).

-

Caspase Cascade: MOMP results in the release of cytochrome c from the mitochondria, which activates a cascade of cysteine proteases known as caspases (initiator caspase-9 and effector caspases-3 and -7).[15] These caspases execute the final stages of apoptosis by cleaving key cellular substrates, leading to cell death.[15]

Quantitative Data: In Vitro Potency and Clinical Efficacy

The potency of auristatins and the clinical success of ADCs utilizing them are well-documented.

Table 1: In Vitro Cytotoxicity (IC50) of MMAE

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes representative IC50 values for MMAE against various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) |

| BxPC-3 | Pancreatic | 0.97 ± 0.10 |

| PSN-1 | Pancreatic | 0.99 ± 0.09 |

| Capan-1 | Pancreatic | 1.10 ± 0.44 |

| Panc-1 | Pancreatic | 1.16 ± 0.49 |

| SKBR3 | Breast | 3.27 ± 0.42 |

| HEK293 | Kidney | 4.24 ± 0.37 |

| Data compiled from multiple sources.[7][16] Values are presented as mean ± standard deviation where available. |

Table 2: Clinical Efficacy of Approved Auristatin-Based ADCs

Several ADCs employing auristatin payloads have received FDA approval and demonstrated significant efficacy in clinical trials.

| ADC Name (Brand Name) | Payload | Target Antigen | Indication(s) | Overall Response Rate (ORR) | Complete Response (CR) Rate |

| Brentuximab Vedotin (Adcetris®) | MMAE | CD30 | Hodgkin Lymphoma, Systemic Anaplastic Large Cell Lymphoma | 75% - 90% | 33% - 62% |

| Polatuzumab Vedotin (Polivy®) | MMAE | CD79b | Diffuse Large B-cell Lymphoma (DLBCL) | 48.3% - 93.3% | 24.1% - 86.7% |

| Enfortumab Vedotin (Padcev®) | MMAE | Nectin-4 | Urothelial (Bladder) Cancer | Pathologic CR Rate: 57.1% | N/A |

| Data compiled from multiple clinical trials and sources.[9][17] Response rates can vary based on the patient population and treatment line. |

Core Methodologies in Auristatin ADC Development

The development and evaluation of auristatin-based ADCs involve a series of standardized experimental protocols.

Experimental Workflow for ADC Development

The creation of a successful ADC is a multi-step process that requires careful optimization of each component: the antibody, the linker, and the cytotoxic payload.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method to determine the IC50 of an auristatin-based ADC against cancer cells.

-

Cell Seeding: Plate target cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare serial dilutions of the ADC, the unconjugated antibody, and free auristatin payload in cell culture medium.

-

Treatment: Remove the medium from the wells and add the prepared compound dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically ~570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration and use a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In Vivo Tumor Xenograft Model

This protocol describes a general procedure to evaluate the anti-tumor efficacy of an auristatin ADC in a mouse model.

-

Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice) to prevent rejection of human tumor cells. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5-10 million cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly and measure tumor volume using calipers (Volume = 0.5 x Length x Width²).

-

Cohort Formation: Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Dosing: Administer the ADC, vehicle control, and other control articles (e.g., unconjugated antibody) via a clinically relevant route, typically intravenously (IV), according to the planned dosing schedule.

-

Efficacy Assessment: Continue to measure tumor volume and body weight for each mouse 2-3 times per week for the duration of the study.

-

Endpoint: The study may conclude when tumors in the control group reach a maximum allowed size, after a fixed time period, or based on other pre-defined criteria. Efficacy is evaluated by comparing the tumor growth inhibition between the treatment and control groups.

Conclusion and Future Directions

The journey of auristatin peptides from a marine mollusk to a payload in FDA-approved cancer therapies is a testament to the power of chemical synthesis and targeted drug delivery.[1] As a core component of numerous successful ADCs, auristatins have validated the strategy of combining the specificity of monoclonal antibodies with the potent cytotoxicity of small molecules.[3] Future research will likely focus on developing novel auristatin analogs with improved properties, engineering next-generation linkers for more controlled drug release, and exploring new antibody targets to expand the application of auristatin-based ADCs to a wider range of malignancies.

References

- 1. researchgate.net [researchgate.net]

- 2. Contribution of Caspase(s) to the Cell Cycle Regulation at Mitotic Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. m.youtube.com [m.youtube.com]

- 6. documentsdelivered.com [documentsdelivered.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. m.youtube.com [m.youtube.com]

- 12. molbiolcell.org [molbiolcell.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Cell-Cycle Cross Talk with Caspases and Their Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Step-by-Step Protocol for MMAF-ADC Conjugation: Application Notes for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the conjugation of a cytotoxic drug, Monomethyl Auristatin F (MMAF), to a monoclonal antibody (mAb) via a maleimide-containing linker. This process, known as antibody-drug conjugation (ADC), creates a powerful therapeutic agent designed to selectively deliver potent cytotoxic payloads to target cancer cells.

Introduction

Antibody-drug conjugates represent a significant advancement in targeted cancer therapy. They combine the high specificity of a monoclonal antibody for a tumor-associated antigen with the potent cell-killing ability of a cytotoxic agent.[1][2][3] The linker, which connects the antibody and the payload, is a critical component that ensures the stability of the ADC in circulation and allows for the efficient release of the cytotoxic drug within the target cell.

This protocol focuses on cysteine-directed conjugation, a widely used method that involves the reaction of a thiol-reactive maleimide group on the linker-drug with the sulfhydryl groups of cysteine residues on the antibody.[1][] The interchain disulfide bonds of the antibody are partially reduced to generate the necessary free thiol groups for conjugation.[1][2][5]

Experimental Workflow Overview

The overall workflow for the preparation and characterization of an MMAF-ADC is depicted below. It involves the reduction of the antibody, conjugation with the MMAF-linker, purification of the resulting ADC, and subsequent characterization to ensure quality and consistency.

Caption: High-level workflow for MMAF-ADC conjugation.

Detailed Experimental Protocols

Antibody Reduction

This step involves the partial reduction of the interchain disulfide bonds of the antibody to generate free thiol groups for conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent for this purpose.[1][2][3][5][6]

Materials:

-

Monoclonal antibody (mAb) at a concentration of 5-10 mg/mL in a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Reduction Buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5.[6]

-

TCEP hydrochloride solution (10 mM).

Procedure:

-

Prepare the antibody in the Reduction Buffer at a final concentration of 5 mg/mL.

-

Add a calculated molar excess of TCEP to the antibody solution. A typical starting point is a 10-20 fold molar excess of TCEP per antibody.[6] The exact ratio may need to be optimized for the specific antibody to achieve the desired average drug-to-antibody ratio (DAR).

-

Remove the excess TCEP using a desalting column or a centrifugal concentrator with a 30 kDa molecular weight cutoff, exchanging the buffer to the Conjugation Buffer.[6]

MMAF-Linker Conjugation

In this step, the maleimide-activated MMAF linker-drug is added to the reduced antibody, where it reacts with the free thiol groups.

Materials:

-

Reduced monoclonal antibody from the previous step.

-

Conjugation Buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5.[6]

-

Maleimide-MMAF (mc-MMAF or other maleimide-containing MMAF linker) dissolved in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylacetamide (DMA) at a concentration of 10 mM.[6]

Procedure:

-

Adjust the concentration of the reduced antibody to 5 mg/mL in the Conjugation Buffer.

-

Add the maleimide-MMAF solution to the reduced antibody solution. A typical starting point is a 1.5 to 2-fold molar excess of the linker-drug over the available thiol groups.

-

Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is below 10% to avoid antibody denaturation.

-

Incubate the reaction mixture at room temperature for 1-2 hours, with gentle mixing.[7] The reaction is typically rapid.[]

-

Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to react with any unreacted maleimide-MMAF.

Purification of the MMAF-ADC

Purification is essential to remove unreacted linker-drug, quenching reagent, and to separate the different ADC species based on their drug-to-antibody ratio. Hydrophobic Interaction Chromatography (HIC) is a powerful technique for this purpose.

Materials:

-

HIC Column (e.g., Butyl or Phenyl chemistry).

-

HIC Buffer A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).

-

HIC Buffer B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).

Procedure:

-

Equilibrate the HIC column with HIC Buffer A.

-

Dilute the quenched conjugation reaction mixture with HIC Buffer A to promote binding to the column.

-

Load the diluted sample onto the equilibrated HIC column.

-

Elute the ADC species using a linear or step gradient of decreasing salt concentration (i.e., increasing percentage of HIC Buffer B). Species with higher DARs are more hydrophobic and will elute later in the gradient.

-

Collect fractions corresponding to the desired DAR species.

-

Pool the collected fractions and desalt into a suitable formulation buffer using a desalting column or tangential flow filtration.

Data Presentation: Characterization of MMAF-ADC

The resulting MMAF-ADC must be thoroughly characterized to determine its quality and suitability for further studies. Key parameters include the average drug-to-antibody ratio (DAR), the distribution of different DAR species, and the overall purity.

| Parameter | Method | Typical Result |

| Average Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) | 3.5 - 4.5 |

| Mass Spectrometry (LC-MS) | 3.8 | |

| Drug Load Distribution | Hydrophobic Interaction Chromatography (HIC) | DAR0: <5%, DAR2: ~20%, DAR4: ~50%, DAR6: ~20%, DAR8: <5% |

| Purity (Monomer Content) | Size Exclusion Chromatography (SEC) | >95% |

| Residual Free Drug | Reversed-Phase HPLC (RP-HPLC) | <1% |

| Yield | UV-Vis Spectroscopy (A280) | 60-80% |

Visualization of Key Processes

MMAF-ADC Conjugation Reaction

The core of the conjugation process is the nucleophilic addition of the thiol group from a cysteine residue on the reduced antibody to the electron-deficient double bond of the maleimide ring on the MMAF-linker.

Caption: Chemical reaction of MMAF conjugation to an antibody.

HIC Separation of ADC Species

Hydrophobic Interaction Chromatography separates the different ADC species based on their hydrophobicity, which increases with the number of conjugated MMAF molecules.

Caption: Principle of HIC separation for ADCs.

Conclusion

This protocol provides a comprehensive guide for the preparation and characterization of MMAF-ADCs using a cysteine-directed conjugation strategy. The detailed methodologies and representative data will aid researchers in the successful development of these complex and promising biotherapeutics. It is important to note that the specific reaction conditions, such as reagent concentrations and incubation times, may require optimization for different antibodies and linker-drug combinations to achieve the desired product quality attributes.

References

- 1. mdpi.com [mdpi.com]

- 2. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 5. Conjugations to Endogenous Cysteine Residues | Springer Nature Experiments [experiments.springernature.com]

- 6. broadpharm.com [broadpharm.com]

- 7. bicellscientific.com [bicellscientific.com]

Standard Operating Procedure for In Vitro Cell Viability Assays with MMAF

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Monomethyl auristatin F (MMAF) is a potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2] It is frequently used as a cytotoxic payload in antibody-drug conjugates (ADCs), which are designed to selectively deliver the toxic agent to cancer cells expressing a specific target antigen. Accurate and reproducible assessment of cell viability is crucial for determining the efficacy of MMAF and MMAF-based ADCs in preclinical studies.

This document provides detailed protocols for two common in vitro cell viability assays, the MTT and CellTiter-Glo® assays, tailored for use with MMAF and MMAF-ADCs. Additionally, it includes a summary of representative cytotoxic activities, a troubleshooting guide, and visualizations of the experimental workflow and the MMAF signaling pathway.

Key Considerations for MMAF and ADC Viability Assays:

-

Cell Line Selection: Choose cell lines with well-characterized expression of the target antigen for ADC testing. Include both antigen-positive and antigen-negative cell lines to assess target-specific cytotoxicity.

-

Seeding Density: Optimal cell seeding density is critical for accurate results and should be determined empirically for each cell line to ensure logarithmic growth throughout the assay period.[3]

-

Incubation Time: The duration of exposure to MMAF or an ADC can significantly impact the observed cytotoxicity. Typical incubation times range from 48 to 144 hours.[3]

-

Controls: Appropriate controls are essential for data interpretation. These should include untreated cells, vehicle-treated cells, and cells treated with a reference cytotoxic compound. For ADC experiments, an isotype control ADC (a non-targeting antibody conjugated to the same payload) should be included.

-

Data Analysis: Results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.[4]

Data Presentation

The cytotoxic activity of MMAF can vary depending on the cell line and whether it is delivered as a free drug or as part of an ADC. The following table summarizes representative IC50 values for MMAF in various cancer cell lines.

| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference |

| Karpas 299 | Anaplastic Large Cell Lymphoma | Free MMAF | 119 | [5] |

| H3396 | Breast Carcinoma | Free MMAF | 105 | [5] |

| 786-O | Renal Cell Carcinoma | Free MMAF | 257 | [5] |

| Caki-1 | Renal Cell Carcinoma | Free MMAF | 200 | [5] |

| SK-BR-3 | Breast Cancer | Trastuzumab-MMAF ADC | ~5 | [1] |

| MDA-MB-453 | Breast Cancer | Trastuzumab-MMAF ADC | ~10 | [1] |

Experimental Workflow

The general workflow for an in vitro cell viability assay with MMAF or an MMAF-ADC involves several key steps, from cell seeding to data analysis.

MMAF Signaling Pathway

MMAF exerts its cytotoxic effect by disrupting microtubule dynamics, which are essential for cell division. This interference leads to mitotic catastrophe and ultimately apoptosis.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[7]

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well flat-bottom tissue culture plates

-

MMAF or MMAF-ADC

-

MTT solution (5 mg/mL in sterile PBS, filtered)[8]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[3]

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Dilute the cell suspension to the predetermined optimal seeding density in complete culture medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Include wells with medium only as a blank control.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of MMAF or MMAF-ADC in complete culture medium at 2x the final desired concentration.

-

Carefully remove the medium from the wells and add 100 µL of the appropriate drug dilution to each well. For untreated controls, add 100 µL of fresh medium.

-

Incubate the plate for the desired exposure time (e.g., 48, 72, or 96 hours) at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]

-

Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

-

-

Solubilization of Formazan:

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution to each well.[8]

-

Mix thoroughly with a multichannel pipette to ensure complete solubilization of the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, which is a marker of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells.[2] This is a homogeneous "add-mix-measure" assay, which simplifies the procedure.[2]

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well opaque-walled tissue culture plates

-

MMAF or MMAF-ADC

-

CellTiter-Glo® Reagent

-

Multichannel pipette

-

Luminometer

Procedure:

-

Cell Seeding:

-

Follow the same cell seeding procedure as described for the MTT assay, but use opaque-walled plates to prevent well-to-well crosstalk of the luminescent signal.

-

-

Treatment:

-

Follow the same treatment procedure as described for the MTT assay.

-

-

Assay Reagent Preparation and Addition:

-

Equilibrate the CellTiter-Glo® Reagent to room temperature before use.

-

After the desired incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[9]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[9]

-

-

Incubation and Lysis:

-

Luminescence Measurement:

-

Measure the luminescence using a luminometer.

-

Troubleshooting

| Issue | Possible Cause | Solution |

| High background in MTT assay | Contamination of reagents or culture. | Use sterile technique and fresh reagents. Filter-sterilize MTT solution. |

| Phenol red in the medium can interfere. | Use phenol red-free medium for the assay. | |

| Low signal or high variability | Inconsistent cell seeding. | Ensure a homogeneous cell suspension and use a calibrated multichannel pipette. |

| Edge effects in the 96-well plate. | Avoid using the outer wells or fill them with sterile PBS to maintain humidity. | |

| Incomplete solubilization of formazan crystals. | Ensure thorough mixing after adding the solubilization solution. | |

| Unexpected IC50 values | Incorrect drug concentrations. | Verify the stock concentration and perform accurate serial dilutions. |

| Cell line resistance or low target expression (for ADCs). | Confirm target expression by flow cytometry or western blot. Use a sensitive cell line as a positive control. | |

| Drug degradation. | Prepare fresh drug dilutions for each experiment. | |

| Luminescence signal decreases rapidly in CellTiter-Glo® assay | Suboptimal cell health. | Ensure cells are in the logarithmic growth phase and handle them gently. |

| Temperature fluctuations. | Allow the plate and reagents to equilibrate to room temperature before measurement. |

References

- 1. Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 3. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 4. veranova.com [veranova.com]

- 5. texaschildrens.org [texaschildrens.org]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. OUH - Protocols [ous-research.no]

Application Notes and Protocols for Performing a Bystander Effect Assay for an MMAF-ADC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a promising class of cancer therapeutics designed to deliver highly potent cytotoxic agents directly to antigen-expressing tumor cells. The efficacy of some ADCs is enhanced by the "bystander effect," where the cytotoxic payload, upon release from the target cell, diffuses into the tumor microenvironment and kills neighboring antigen-negative cells. This is particularly important in treating heterogeneous tumors where antigen expression can be varied.

This document provides detailed protocols for assessing the bystander effect of an Antibody-Drug Conjugate utilizing Monomethyl Auristatin F (MMAF) as the cytotoxic payload. MMAF is a potent anti-mitotic agent that inhibits tubulin polymerization.[1] A key characteristic of MMAF is its reduced cell permeability compared to other auristatins like MMAE, due to a charged C-terminal phenylalanine.[1][2] This property may result in a more localized or attenuated bystander effect, making its accurate quantification crucial for ADC characterization.

Two primary in vitro methods for evaluating the bystander effect are presented: the Co-culture Bystander Assay and the Conditioned Medium Transfer Assay .

Mechanism of Action: MMAF-ADC

An MMAF-conjugated ADC binds to a specific antigen on the surface of a target cancer cell (Antigen-Positive, Ag+). The ADC-antigen complex is then internalized, typically via endocytosis. Inside the cell, the linker connecting the antibody to MMAF is cleaved within the lysosome, releasing the active MMAF payload. MMAF then disrupts microtubule dynamics by inhibiting tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[1][] The bystander effect occurs if the released MMAF is able to exit the dying Ag+ cell and enter a neighboring Ag- cell, inducing a similar cytotoxic effect.

MMAF-ADC mechanism of action and bystander effect pathway.

Experimental Protocols

Cell Line Selection and Preparation

-

Antigen-Positive (Ag+) Cell Line: Select a cell line with high and stable expression of the target antigen for the ADC.

-

Antigen-Negative (Ag-) Cell Line: Select a cell line that is negative for the target antigen but has similar growth characteristics to the Ag+ line. It is also crucial that this cell line is sensitive to free MMAF.

-

Fluorescent Labeling (Recommended): To distinguish between the two cell populations in co-culture, label one cell line with a stable fluorescent protein (e.g., GFP) and the other with a different one (e.g., RFP), or a fluorescent dye like CFSE. This allows for quantification by imaging or flow cytometry.

Protocol 1: Co-culture Bystander Assay

This assay directly assesses the effect of the MMAF-ADC on Ag- cells when cultured in the presence of Ag+ cells.

Workflow for the co-culture bystander effect assay.

Materials:

-

Ag+ and Ag- cell lines (fluorescently labeled)

-

Complete cell culture medium

-

MMAF-ADC

-

Isotype control ADC

-

Free MMAF drug

-

96-well plates (clear bottom for imaging, or standard for flow cytometry)

-

Reagents for viability/apoptosis detection (e.g., Annexin V-APC/PI kit for flow cytometry, or Hoechst/Propidium Iodide for imaging)

Procedure:

-

Cell Seeding:

-

Monoculture Controls: Seed Ag+ cells alone and Ag- cells alone into separate wells of a 96-well plate at a predetermined optimal density.

-

Co-culture: Seed a mixture of Ag+ and Ag- cells in the same wells. The ratio can be varied (e.g., 1:1, 1:3, 3:1) to investigate the dependency of the bystander effect on the proportion of Ag+ cells.

-

-

ADC Treatment:

-

Prepare serial dilutions of the MMAF-ADC, isotype control ADC, and free MMAF in complete culture medium.

-

Add the diluted compounds to the appropriate wells. Include untreated wells as a negative control.

-

Crucial Controls:

-